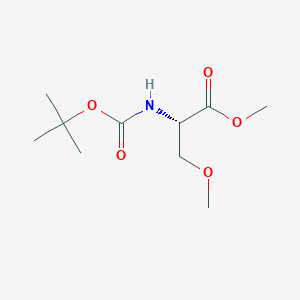

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Vue d'ensemble

Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a chiral compound widely used in organic synthesis and pharmaceutical research. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of amino acid derivatives and peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. One common method includes the following steps:

Starting Material: The synthesis begins with (S)-2-amino-3-methoxypropanoic acid.

Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Various nucleophiles (e.g., amines, thiols) under suitable conditions.

Major Products Formed

Hydrolysis: (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid.

Deprotection: (S)-Methyl 2-amino-3-methoxypropanoate.

Substitution: Depending on the nucleophile used, various substituted derivatives.

Applications De Recherche Scientifique

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is used extensively in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the preparation of chiral intermediates.

Biology: The compound is used in the synthesis of peptides and peptidomimetics, which are crucial in studying protein functions and interactions.

Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of amino acid-based drugs and prodrugs.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of various bioactive compounds.

Mécanisme D'action

The mechanism by which (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate exerts its effects depends on its application. In peptide synthesis, for example, the Boc group protects the amino group during coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to introduce a carboxylic acid functionality, which can then participate in further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Contains a phenyl group instead of a methoxy group.

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is unique due to its methoxy group, which can be selectively modified, providing a versatile handle for further functionalization. This makes it particularly valuable in the synthesis of complex molecules where selective reactions are required.

Activité Biologique

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₃H₁₉NO₄

- Molecular Weight : 253.29 g/mol

- CAS Number : 1093192-07-4

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that enhances stability and solubility, potentially increasing bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Antioxidant Properties : The compound has shown potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.

- Inhibition of Enzymatic Activity : Studies have demonstrated that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects in various conditions, including metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Antioxidant | Scavenging activity on free radicals | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various amino acid derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to reduce DPPH radicals, indicating its potential utility in formulations aimed at combating oxidative stress-related conditions .

Propriétés

IUPAC Name |

methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRNQTKSNGIWBV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595105 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134167-07-0 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.